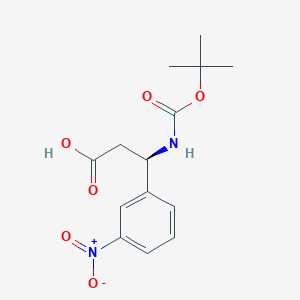

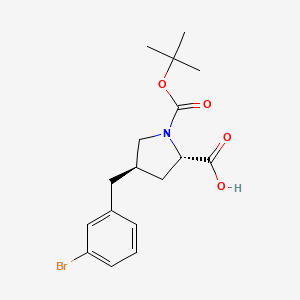

![molecular formula C12H9N3S B1332934 4-([1,3]チアゾロ[5,4-b]ピリジン-2-イル)アニリン CAS No. 121717-35-9](/img/structure/B1332934.png)

4-([1,3]チアゾロ[5,4-b]ピリジン-2-イル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

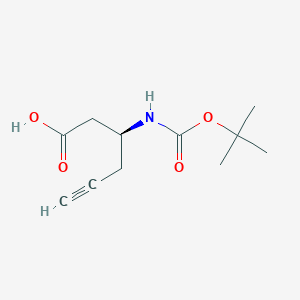

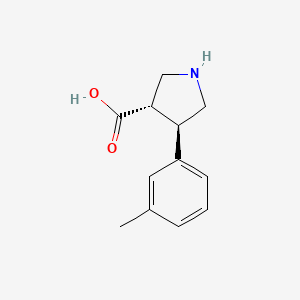

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学的研究

問題の化合物を含むチアゾロ[5,4-b]ピリジンは、その幅広い薬理学的活性で知られています。 これらは、抗酸化、抗菌、抗炎症、抗真菌、および抗腫瘍特性を示すことが報告されています 。これは、特にさまざまな疾患に対する新しい治療法の特定において、創薬および開発に役立ちます。

医薬品化学

医薬品化学において、チアゾロ[5,4-b]ピリジンの構造的特徴は、さまざまな受容体標的との相互作用を可能にします。 この相互作用の可能性は、これらの化合物が生物学的に関連するプリン生体異性体とみなされているため、特に新薬の開発に不可欠です .

有機エレクトロニクス

チアゾロ[5,4-b]ピリジンの剛直な骨格と拡張されたπ共役構造は、それらを有機エレクトロニクス用途に適したものにします。 それらは、色素増感型太陽電池や有機電界効果トランジスタなどの光電子デバイスに、その高い酸化安定性と電荷キャリア移動度のために使用されています .

合成化学

チアゾロ[5,4-b]ピリジンは、ピリジン誘導体から始めてチアゾール複素環環化を行うことで、二環状の足場を構築するための合成化学において関心を集めています。 このプロセスは、さまざまな分野で潜在的な用途を持つ新規化合物を創製するため、重要です .

農業化学

一部のチアゾロ[5,4-b]ピリジンは、除草剤活性を示しており、新しい農薬の開発に活用できます。 除草特性は、雑草の防除に役立ち、その結果、作物の収量増加に貢献する可能性があります .

ヒスタミンH3受容体拮抗作用

チアゾロ[5,4-b]ピリジン類の代表は、ヒスタミンH3受容体拮抗薬として報告されています。 この用途は、睡眠障害、肥満、アルツハイマー病などの、中枢神経系に関連する障害の治療に特に関連しています .

作用機序

Target of Action

The primary target of the compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, survival, proliferation, and differentiation .

Mode of Action

The compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s direct involvement in binding to the kinase via key hydrogen bond interactions .

Biochemical Pathways

The inhibition of PI3K by “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” affects the PI3K signaling pathway . This pathway is essential for various cellular processes, including cell growth and survival

Result of Action

The result of the action of “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the inhibition of PI3K, leading to potential changes in cell growth and survival . The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .

生化学分析

Biochemical Properties

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, survival, proliferation, and differentiation . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been shown to interact with other biomolecules such as adenosine receptors and neuropeptides, further highlighting its diverse biochemical properties .

Cellular Effects

The effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline leads to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, the compound has been observed to affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been shown to modulate the activity of other enzymes and receptors, further contributing to its diverse molecular mechanisms .

Temporal Effects in Laboratory Settings

The temporal effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline can lead to sustained inhibition of PI3K activity and persistent changes in cellular function . The compound’s effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

In animal models, the effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit PI3K activity and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline affects the levels of various metabolites, such as glucose and lactate, further highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline binds to plasma proteins, influencing its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and stability . Furthermore, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been observed to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts additional effects on cellular function .

特性

IUPAC Name |

4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSNYGRJULLELG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366702 |

Source

|

| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121717-35-9 |

Source

|

| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。